2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves a multistep process. One common method includes the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure form.
Industrial Production Methods
Industrial production of this compound may involve scaling up the multicomponent reaction process. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro and amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are structurally related.
Uniqueness
2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological effects make it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26ClN3OS |
---|---|
Molecular Weight |
452g/mol |
IUPAC Name |
2-amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H26ClN3OS/c1-15-11-18(26)9-10-22(15)30-14-17-12-23(31-16(17)2)24-19-7-5-3-4-6-8-21(19)29-25(28)20(24)13-27/h9-12H,3-8,14H2,1-2H3,(H2,28,29) |
InChI Key |
GKXQXZZEFRBNIC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3=C(C(=NC4=C3CCCCCC4)N)C#N)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3=C(C(=NC4=C3CCCCCC4)N)C#N)C |
Origin of Product |
United States |
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